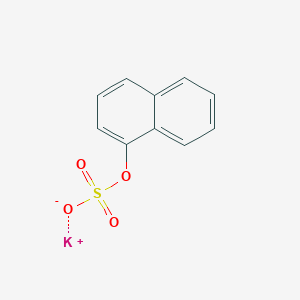

Potassium;naphthalen-1-yl sulfate

概要

説明

Potassium;naphthalen-1-yl sulfate is a chemical compound also known as potassium naphthyl sulfate. It is related to alkali metal naphthalenides, which are well-known as powerful reducing agents . These compounds have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds . They have also been used in organic chemistry to reduce various compounds .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, naphthalenide-driven synthesis has been used to prepare reactive zerovalent iron nanoparticles . In another study, some novel (naphthalen-1-yl-selenyl)acetic acids derivatives were synthesized using naphthylselenols or naphthylselenocyanates .Molecular Structure Analysis

The molecular structure of Potassium;naphthalen-1-yl sulfate is represented by the formula C10H7KO4S. It is related to potassium naphthalenide, which has the molecular formula C10H7K .Chemical Reactions Analysis

Alkali metal naphthalenides, such as Potassium;naphthalen-1-yl sulfate, have been used in various chemical reactions. They have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . They have also been used in organic chemistry to reduce nitrobenzenes, sulfonate esters, or epoxides .Physical And Chemical Properties Analysis

Potassium sulfate, a related compound, is a non-flammable white crystalline salt which is soluble in water . It is most commonly used as a fertilizer for plants that require high amounts of potassium and sulfur . It has a molecular weight of approximately 174.26 g/mol, is odorless, and has a bitter saline taste .科学的研究の応用

- Potassium naphthalen-1-yl sulfate derivatives have been investigated for their photochromic properties. Photochromic materials change color upon exposure to light, making them useful in applications such as erasable memory media, photooptical switches, and displays .

- Alkali metal naphthalenides, including potassium naphthalen-1-yl sulfate, serve as powerful reducing agents. Researchers have studied their chemical and thermal stability, solvent effects, and storage conditions .

- Novel fungicides based on naphthalenide derivatives, such as N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), have been explored. NNPCN inhibits the growth of plant pathogenic fungi like Rhizoctonia solani .

Photochromic Materials

Reduction Reactions

Fungicidal Activity

作用機序

Mode of Action

Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds . .

Biochemical Pathways

Related compounds such as naphthalen-1-yl phenazine-1-carboxamide have been studied for their effects on the microscopic morphology of rhizoctonia solani, a plant pathogen . The study found that the compound affected several biochemical pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Result of Action

For example, naphthalen-1-yl phenazine-1-carboxamide was found to cause changes in the microscopic morphology of Rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Action Environment

Related compounds such as alkali metal naphthalenides have been studied for their stability under various conditions, including the type of alkali metal, the type of solvent, temperature, and storage time .

Safety and Hazards

Potassium sulfate is generally safe for use, but it is essential to consider its potential environmental and health impacts. On the environmental front, if excessively applied as a fertilizer, it can contribute to water pollution, causing harm to aquatic life . From a health perspective, while it is typically non-hazardous, inhalation or ingestion in large quantities can cause irritation or discomfort .

将来の方向性

The future directions of research involving Potassium;naphthalen-1-yl sulfate and related compounds could involve further exploration of their synthetic utility for the construction of diverse bioactive heterocyclic scaffolds . Additionally, the stability of these highly reactive reducing agents could be a focus of future studies .

特性

IUPAC Name |

potassium;naphthalen-1-yl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFYFJKBDIRBJH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium naphthalen-1-yl sulfate | |

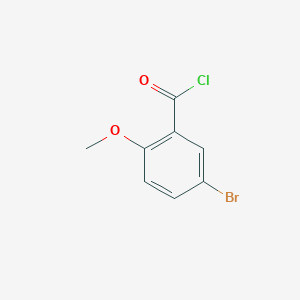

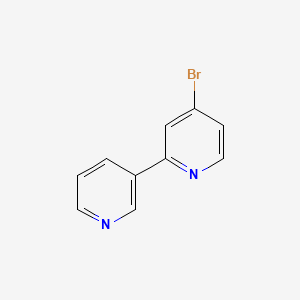

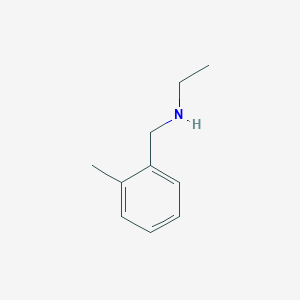

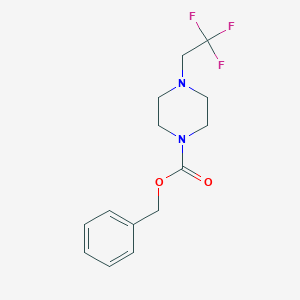

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。